molecular formula C12H22ClN B1680634 Rimantadine hydrochloride CAS No. 1501-84-4

Rimantadine hydrochloride

Cat. No.: B1680634
CAS No.: 1501-84-4
M. Wt: 215.76 g/mol
InChI Key: OZBDFBJXRJWNAV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Rimantadine Hydrochloride can be synthesized through a series of chemical reactions starting from adamantane. The key steps involve the formation of 1-adamantylamine, which is then methylated to produce rimantadine. The final step involves the conversion of rimantadine to its hydrochloride salt by reacting it with hydrochloric acid .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Rimantadine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of Rimantadine Hydrochloride: this compound is unique due to its specific action on the M2 protein of the influenza A virus, making it highly effective in preventing and treating influenza A infections. Its improved efficacy and reduced side effects compared to amantadine highlight its significance in antiviral therapy .

Properties

IUPAC Name

1-(1-adamantyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N.ClH/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12;/h8-11H,2-7,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBDFBJXRJWNAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047813
Record name Rimantadine hydrochloride
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Molecular Weight

215.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11532902
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name SID26661904
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1501-84-4
Record name Rimantadine hydrochloride
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Record name Rimantadine hydrochloride [USAN:USP]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rimantadine hydrochloride
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Record name Rimantadine hydrochloride
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Record name Rimantadine hydrochloride
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Record name Tricyclo[3.3.1.13,7]decane-1-methanamine, α-methyl-, hydrochloride (1:1)
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Record name RIMANTADINE HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

Into a Parr hydrogenation flask were placed 0.35 g of 5% Pt/C, 1.9 g of 1-adamantyl methyl ketoxime, 230 ml of ethanol and 2.0 ml of conc. hydrochloric acid. The flask was purged with hydrogen and then the hydrogenation reaction was initiated. Pressure was set at 34 psia (234 KPa) at ambient temperature and the reaction conducted overnight. The catalyst was removed by filtration and washed with 50 ml ethanol. The combined ethanol solution was distilled to dryness under vacuum. The remaining white solid was dissolved in 70 ml of water, and extracted twice with 50 ml ether. The ether layer was discarded. The aqueous layer was basified to pH 10-13 with sodium hydroxide and extracted twice with 100 ml of ether. The ether layer was dried over potassium hydroxide and magnesium sulfate which was removed by filtration. The dried ether layer was treated with hydrogen chloride gas and rimantadine hydrochloride precipitated. The solid was collected by filtration and dried to give 1.6 g of rimantadine hydrochloride (75% yield).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.35 g
Type
catalyst
Reaction Step Three
Quantity
230 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does rimantadine hydrochloride exert its antiviral effect?

A: this compound primarily targets the M2 protein of influenza A virus. [] This protein acts as an ion channel, and rimantadine's binding interferes with viral uncoating, a crucial step for viral replication. [, ] Essentially, the drug prevents the virus from releasing its genetic material into the host cell, effectively halting the infection process.

Q2: Is this compound effective against all influenza viruses?

A: No, this compound is only effective against influenza A viruses and does not show activity against influenza B or C viruses. [, ] Its efficacy is also limited to specific subtypes of influenza A, and its use can lead to the development of resistant strains. [, ]

Q3: What evidence supports the efficacy of this compound in treating influenza A?

A: In vitro studies have demonstrated this compound's ability to inhibit viral replication in various cell lines, including Madin Darby canine kidney (MDCK) cells and human peripheral blood leukocytes. [, , ] Animal models, particularly in mice, have also shown that rimantadine can reduce viral titers in lung tissue, improve survival rates, and ameliorate clinical signs of influenza infection. [, , ]

Q4: Can this compound be used with other antiviral drugs?

A: Research suggests that combining this compound with other antiviral agents, such as oseltamivir or ribavirin, may enhance its efficacy. [, ] Studies in mice have shown that the combination of rimantadine and oseltamivir exhibits a synergistic effect, leading to a more significant reduction in viral titers and improved survival rates compared to either drug alone. [] Similarly, in vitro studies using rhesus monkey kidney cells have demonstrated additive or synergistic effects when combining rimantadine with interferon-alpha 2 or ribavirin. []

Q5: How is this compound absorbed and distributed in the body?

A: this compound is well-absorbed following oral administration. [, ] It exhibits a relatively long half-life, ranging from 26 to 38 hours in humans, which allows for once or twice-daily dosing. [, , ] The drug distributes widely throughout the body, including the nasal mucus, a key site for influenza virus replication. [, ]

Q6: How is this compound metabolized and eliminated?

A: this compound is primarily metabolized in the liver, mainly via hydroxylation. [] The major metabolite in both rats and dogs is m-hydroxyrimantadine. [] Excretion occurs primarily through the urine, with a small amount eliminated in feces. []

Q7: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C12H22N+ Cl−, and its molecular weight is 215.78 g/mol. []

Q8: What spectroscopic techniques can be used to characterize this compound?

A: Near-infrared (NIR) spectroscopy has proven valuable for analyzing this compound in both substance and tablet form. [] This technique exploits the unique absorption patterns of molecules in the near-infrared region to provide information about the drug's composition and purity.

Q9: What are the potential side effects of this compound?

A: While generally well-tolerated, this compound can cause side effects, particularly gastrointestinal issues like nausea. [, , , ] Central nervous system effects, such as anxiety, are also possible but generally less frequent than with amantadine. [, , , ]

Q10: How does resistance to this compound develop?

A: Resistance to this compound primarily arises from mutations in the M2 protein of influenza A virus, specifically a serine-to-asparagine substitution at position 31. [] This mutation alters the drug's binding site, reducing its ability to inhibit the M2 ion channel and allowing the virus to replicate in the presence of the drug.

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